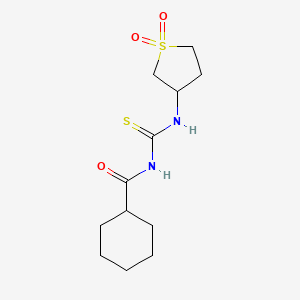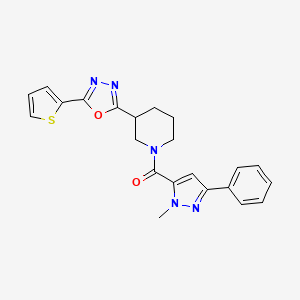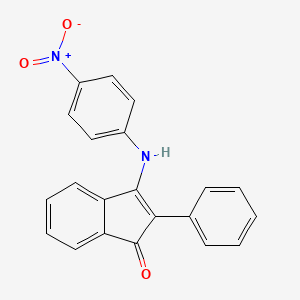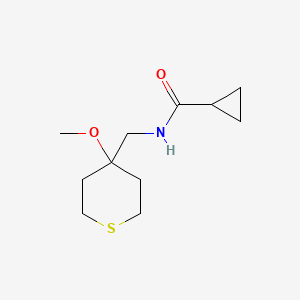
(4-Ethoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-Ethoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their biological activities. For instance, paper discusses a bioisostere of an aldose reductase inhibitor with a pyrrolidinyl methanone core, which shows increased potency in vitro. This suggests that the pyrrolidinyl methanone moiety is a valuable component in drug design for diabetes mellitus treatment.
Synthesis Analysis
The synthesis of related compounds, such as the one mentioned in paper , involves creating a bioisostere of a known aldose reductase inhibitor. The process likely involves multiple steps, including the formation of the pyrrolidinyl methanone core and subsequent functionalization. The exact synthesis of (4-Ethoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is not detailed in the provided papers, but it would likely follow similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of compounds similar to (4-Ethoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone can be characterized using various spectroscopic techniques. Paper describes the use of electronic, Fourier-transform infrared, and nuclear magnetic resonance spectral studies to characterize organotin(IV) complexes derived from a related pyrrolidin-1-yl methanone compound. These techniques would be applicable to the analysis of the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by its functional groups. The presence of a pyrrolidinyl ring, a fluoropyrimidinyl moiety, and an ethoxyphenyl group would affect its reactivity. The papers do not provide specific reactions for this compound, but organotin(IV) complexes mentioned in paper show how the pyrrolidin-1-yl methanone core can react with other chemicals to form complexes, indicating potential reactivity pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of (4-Ethoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone would include its solubility, melting point, and stability, which are not directly provided in the papers. However, the organotin(IV) complexes in paper are characterized as nonelectrolytes in dimethylformamide, suggesting that similar compounds might also exhibit low solubility in polar solvents. Theoretical calculations supporting the structures of related compounds could provide additional insights into the physical and chemical properties of the compound .
科学的研究の応用
Chemical Synthesis and Medicinal Chemistry
(4-Ethoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone has been explored in the realm of chemical synthesis and medicinal chemistry. For instance, Chrovian et al. (2018) developed a dipolar cycloaddition reaction/Cope elimination sequence to access novel 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists. This process was vital for synthesizing compounds with robust P2X7 receptor occupancy, which are potential candidates for treating mood disorders.
作用機序
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown due to the lack of specific research. .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown due to the lack of specific research. .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific research. .
Action Environment
The influence of environmental factors on this compound’s action, efficacy, and stability is currently unknown due to the lack of specific research. .
特性
IUPAC Name |
(4-ethoxyphenyl)-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c1-2-23-14-5-3-12(4-6-14)16(22)21-8-7-15(11-21)24-17-19-9-13(18)10-20-17/h3-6,9-10,15H,2,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKKTNQSGFQZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2501512.png)


![2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2501515.png)
![2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2501517.png)

![3-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B2501520.png)
![[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2501523.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2501524.png)
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2501525.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)ethanone](/img/structure/B2501530.png)